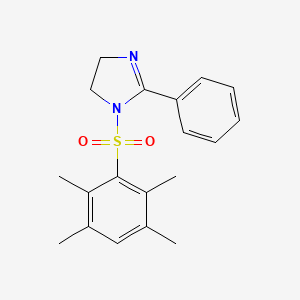

2-phenyl-1-(2,3,5,6-tetramethylbenzenesulfonyl)-4,5-dihydro-1H-imidazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

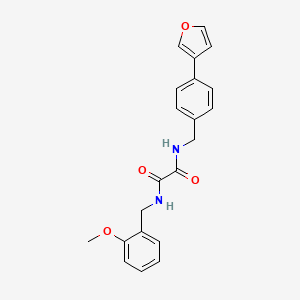

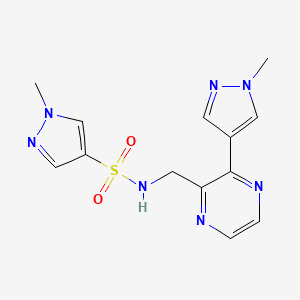

The compound "2-phenyl-1-(2,3,5,6-tetramethylbenzenesulfonyl)-4,5-dihydro-1H-imidazole" is a derivative of imidazole, which is a five-membered planar heterocyclic compound containing two nitrogen atoms at non-adjacent positions. Imidazole derivatives are of significant interest due to their wide range of biological activities and applications in medicinal chemistry.

Synthesis Analysis

The synthesis of imidazole derivatives can be complex, involving multiple steps and various reagents. For instance, the synthesis of 2-phenyl-4-(aminomethyl)imidazoles involves the design of conformationally restricted analogs of dopamine D2 selective benzamide antipsychotics, which are then tested for their binding affinity to cloned dopamine D2 receptors . Another example is the synthesis of 2-phenyl-3H-imidazo[4,5-b]quinoline-9-carbonitriles, which are prepared from N'-arylbenzamidines and tetracyanoethylene (TCNE) through a series of transformations including cyclization and thermolysis .

Molecular Structure Analysis

The molecular structure of imidazole derivatives can significantly influence their physico-chemical properties and biological activities. For example, the geometry and conformational behavior of 2-phenyl-4,4,5,5-tetramethyl-4,5-dihydro-1H-imidazol-1-oxyl 3-oxide have been studied using a combined experimental and theoretical approach, revealing that the molecule has a non-planar conformation in both the gas phase and in solution .

Chemical Reactions Analysis

Imidazole derivatives can participate in various chemical reactions. The reactivity of these compounds can be exploited to create more complex structures or to modify their properties. For instance, the electrooxidative/Michael-type sequential reactions of dihydroxybenzenes with 1-phenyl-5-mercaptotetrazole lead to the formation of polyfunctional tetrazolic thioethers .

Physical and Chemical Properties Analysis

The physical and chemical properties of imidazole derivatives, such as solubility, stability, and reactivity, are crucial for their practical applications. These properties are often influenced by the substituents on the imidazole ring. For example, the study of 2-phenyl-4,4,5,5-tetramethyl-4,5-dihydro-1H-imidazol-1-oxyl 3-oxide shows that environmental effects significantly tune the molecular magnetic properties of the compound .

Wissenschaftliche Forschungsanwendungen

Pharmacophore Design of Kinase Inhibitors

Compounds with a tri- and tetra-substituted imidazole scaffold, such as 2-phenyl-1-(2,3,5,6-tetramethylbenzenesulfonyl)-4,5-dihydro-1H-imidazole, are known for their selectivity as inhibitors of the p38 mitogen-activated protein (MAP) kinase. This enzyme is crucial for proinflammatory cytokine release. The design, synthesis, and activity studies of these compounds have been extensively reviewed, highlighting their potential in developing treatments targeting inflammatory diseases. The selective binding to the ATP pocket of the p38 kinase and the modifications enhancing binding selectivity and potency are critical aspects of these studies (Scior et al., 2011).

Synthesis and Transformation of Phosphorylated Derivatives

The synthesis of 4-phosphorylated imidazole derivatives, including methodologies and chemical transformations, showcases the versatility of imidazole scaffolds in synthesizing compounds with significant biological activities. The utilization of metallic derivatives of imidazole and phosphorus halides, among other methods, has been systematized, indicating the relevance of these compounds in developing potential therapeutic agents and understanding their chemical and biological properties (Abdurakhmanova et al., 2018).

Heterocyclic Compound Synthesis

The reactivity of derivatives like 4-(dicyanomethylene)-3-methyl-l-phenyl-2-pyrazoline-5-ones, closely related to the imidazole scaffold, underlines their utility in synthesizing a broad range of heterocyclic compounds. This includes the formation of pyrazolo-imidazoles and other heterocycles, demonstrating the foundational role of imidazole derivatives in medicinal chemistry and the synthesis of novel therapeutic agents (Gomaa & Ali, 2020).

Antioxidant Capacity Assays

The role of imidazole derivatives in understanding the mechanisms underlying antioxidant capacity assays, particularly those based on the ABTS radical cation, illustrates their application beyond direct therapeutic uses. These compounds contribute to assessing the antioxidant capacity of various substances, providing insights into their potential health benefits and mechanisms of action (Ilyasov et al., 2020).

Eigenschaften

IUPAC Name |

2-phenyl-1-(2,3,5,6-tetramethylphenyl)sulfonyl-4,5-dihydroimidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O2S/c1-13-12-14(2)16(4)18(15(13)3)24(22,23)21-11-10-20-19(21)17-8-6-5-7-9-17/h5-9,12H,10-11H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWEMOGFUXKYKSH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1C)S(=O)(=O)N2CCN=C2C3=CC=CC=C3)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Phenyl-1-[(2,3,5,6-tetramethylphenyl)sulfonyl]-2-imidazoline | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl (1R,8S,9R,Z)-bicyclo[6.1.0]non-4-ene-9-carboxylate](/img/structure/B2529423.png)

![(2,5-dimethylfuran-3-yl)((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2529424.png)

![1-chloro-N-[8-(difluoromethoxy)quinolin-5-yl]isoquinoline-3-carboxamide](/img/structure/B2529428.png)

![2-[[1-(1-Methylimidazol-4-yl)sulfonylpiperidin-3-yl]methoxy]-3-(trifluoromethyl)pyridine](/img/structure/B2529436.png)

![N-(4-methylbenzyl)-2-((8-oxo-7-(4-(4-phenylpiperazine-1-carbonyl)benzyl)-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-6-yl)thio)acetamide](/img/structure/B2529441.png)

![4-methyl-5-[(E)-2-phenylethenyl]sulfonyl-6,7-dihydro-4H-thieno[3,2-c]pyridine](/img/structure/B2529443.png)